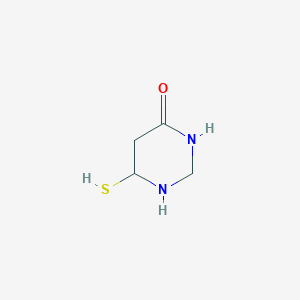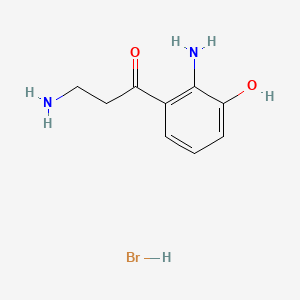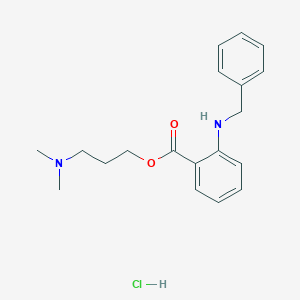
Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- is an organic compound with the molecular formula C9H5BrF2O3 It is a derivative of ethanone, featuring a bromo group and a difluorobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- typically involves the bromination of a precursor compound. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- involves its interaction with specific molecular targets. The bromo and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone,2-bromo-2,2-difluoro-1-(4-methoxyphenyl)-
- Ethanone,2-bromo-2,2-difluoro-1-(4-methoxy-3-methylphenyl)-
- 2-Bromo-2,2-difluoro-1-phenylethanone
Uniqueness
Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C9H5BrF2O3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone |
InChI |
InChI=1S/C9H5BrF2O3/c10-4-6(13)5-2-1-3-7-8(5)15-9(11,12)14-7/h1-3H,4H2 |
InChI Key |
ZDMUOBYSGZZBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)









![[1,1'-Biphenyl]-4-carbonitrile, 2'-chloro-4'-methoxy-5'-[[2-oxo-2-[4-(1-oxo-2-propen-1-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12330530.png)
